4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
The compound “4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride. The sulfamoyl group could be introduced via a reaction with a sulfonyl chloride. The thiadiazolyl group could be synthesized via a cyclization reaction involving a thioamide and a hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The amide group would likely participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity. The thiadiazolyl ring is aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The sulfamoyl group could potentially be modified via reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfamoyl groups could make the compound polar and capable of participating in hydrogen bonding, which would influence properties like solubility and melting point .Scientific Research Applications
Synthesis and Chemical Properties : The synthesis of compounds related to 4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, specifically those containing 1,3,4-thiadiazole units, has been explored in various studies. These compounds are synthesized through reactions involving sulfur nucleophiles, leading to products with potential for further chemical modifications and applications in medicinal chemistry (Vivona, Buscemi, Asta, & Caronna, 1997).
Antimicrobial and Antifungal Activity : Compounds structurally similar to 4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide have been investigated for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as leads for developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).
Biological Studies and Potential Anticancer Evaluation : Further research into derivatives of 1,3,4-thiadiazoles has also revealed their potential for anticancer activity. Compounds with modifications in the thiadiazole unit have been evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. These findings suggest a promising avenue for the development of new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-3-5-14-29-17-10-6-15(7-11-17)20(26)22-16-8-12-18(13-9-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-13H,3-5,14H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUNPMUQVFUEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide |
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